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molecular formula C8H3BrCl2O2 B8513165 3-Bromo-5,6-dichloro-3H-isobenzofuran-1-one

3-Bromo-5,6-dichloro-3H-isobenzofuran-1-one

Cat. No. B8513165
M. Wt: 281.91 g/mol
InChI Key: YRGISQOMEZYQQW-UHFFFAOYSA-N
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Patent
US08129381B2

Procedure details

A suspension of 5,6-Dichloro-3H-isobenzofuran-1-one (1.45 g), N-bromosuccinamide (1.27 g) and catalytic benzoyl peroxide in chloroform (30 mL) was heated to reflux for 1 hour. After cooling, the reaction mixture was washed with water, brine, dried (magnesium sulfate), filtered and concentrated to give the sub-title compound as a white solid (1.82 g, 91%). 1H NMR (400 MHz, CDCl3) δ 7.36 (1H, s), 7.77 (1H, s), 8.03 (1H, s) ppm.
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
91%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[Cl:11])[C:7](=[O:12])[O:6][CH2:5]2.[Br:13]NC(=O)CCC(N)=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)Cl>[Br:13][CH:5]1[C:4]2[C:8](=[CH:9][C:10]([Cl:11])=[C:2]([Cl:1])[CH:3]=2)[C:7](=[O:12])[O:6]1

Inputs

Step One
Name
Quantity
1.45 g
Type
reactant
Smiles
ClC=1C=C2COC(C2=CC1Cl)=O
Name
Quantity
1.27 g
Type
reactant
Smiles
BrNC(CCC(=O)N)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
the reaction mixture was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC1OC(C2=CC(=C(C=C12)Cl)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.82 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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